Nomifensine maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

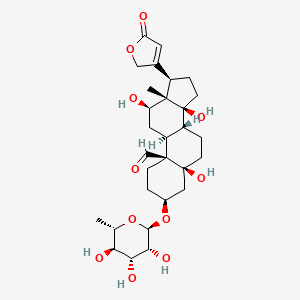

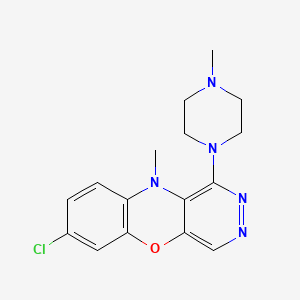

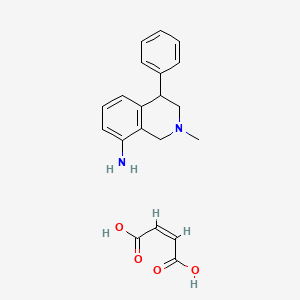

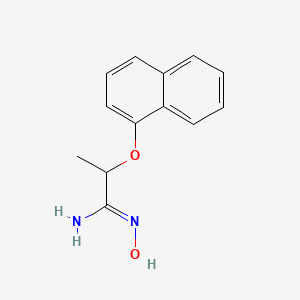

Nomifensine maleate is a compound that was primarily used as an antidepressant. It is a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it increases the amount of synaptic norepinephrine and dopamine available to receptors by blocking their reuptake transporters . This compound was marketed under the brand names Merital and Alival . it was withdrawn from the market in the 1980s due to safety concerns, including an increased incidence of hemolytic anemia .

Métodos De Preparación

The synthesis of nomifensine maleate involves several steps. One method includes the trifluoroacetylation of this compound enantiomers, followed by chiral separation using ion-pair chromatography . The reaction conditions typically involve a mixture of chloroform, methanol, and water, with a chiral counter ion such as (+)-camphor-10-sulfonic acid . Industrial production methods are not widely documented, but the laboratory synthesis provides a foundation for understanding its preparation.

Análisis De Reacciones Químicas

Nomifensine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. The aromatic amine group in nomifensine is particularly reactive and can produce toxic metabolites . Common reagents used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Nomifensine maleate is mainly used in scientific research today, particularly in studies involving dopamine release in response to addiction . It has also been explored for its potential anticancer effects. For instance, a study applied ionizing radiation to transform the chemical characteristics of nomifensine and investigated its potential to kill human breast cancer cells (MCF-7) . Additionally, it has been used to study β-CFT (cocaine analogue) binding using human embryonic kidney 293T cells .

Mecanismo De Acción

Nomifensine maleate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their availability in the synaptic cleft . This mechanism is similar to that of some recreational drugs like cocaine. The molecular targets involved include the dopamine transporter and the sodium-dependent noradrenaline transporter . By blocking these transporters, nomifensine enhances the signaling of these neurotransmitters, which contributes to its antidepressant effects.

Comparación Con Compuestos Similares

Nomifensine maleate is unique in its dual inhibition of norepinephrine and dopamine reuptake. Similar compounds include bupropion and methylphenidate, which are also norepinephrine-dopamine reuptake inhibitors . nomifensine differs in its chemical structure and specific pharmacological profile. Other similar compounds include selective dopamine reuptake inhibitors like modafinil . Compared to tricyclic antidepressants like imipramine and amitriptyline, nomifensine causes fewer anticholinergic side effects and less sedation .

Propiedades

Número CAS |

24524-90-1 |

|---|---|

Fórmula molecular |

C20H22N2O4 |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

(Z)-4-hydroxy-4-oxobut-2-enoate;2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium-8-amine |

InChI |

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clave InChI |

GEOCVSMCLVIOEV-BTJKTKAUSA-N |

SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O |

SMILES canónico |

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)[O-])C(=O)O |

Key on ui other cas no. |

32795-47-4 24524-90-1 |

Pictogramas |

Irritant |

Números CAS relacionados |

24526-64-5 (Parent) |

Sinónimos |

Hoe 984 Hoe-984 Hoe984 Linamiphen Maleate, Nomifensine Merital Nomifensin Nomifensine Nomifensine Maleate Nomifensine Maleate (1:1) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5H-pyrido[4,3-b]indole-3-carboxylic acid](/img/structure/B1624045.png)

![Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate](/img/structure/B1624048.png)